5-Chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride

Organic Synthesis Reaction Kinetics Solvolysis

Strategic acylating agent for anti-inflammatory and antibacterial drug discovery. Enables synthesis of potent P2X7 antagonists (IC50 5.01 nM) and agents targeting MDR Enterobacter cloacae. The ortho-benzyloxy-5-chloro substitution provides unique steric and electronic properties unavailable with generic analogs. Confirm purity specifications for high-stakes SAR programs.

Molecular Formula C15H12Cl2O2
Molecular Weight 295.2 g/mol
CAS No. 1160260-28-5
Cat. No. B1420728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride
CAS1160260-28-5
Molecular FormulaC15H12Cl2O2
Molecular Weight295.2 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)COC2=C(C=C(C=C2)Cl)C(=O)Cl
InChIInChI=1S/C15H12Cl2O2/c1-10-3-2-4-11(7-10)9-19-14-6-5-12(16)8-13(14)15(17)18/h2-8H,9H2,1H3
InChIKeyRJKNHAPSZKILKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride: CAS 1160260-28-5 for Pharmaceutical and Agrochemical Intermediate Sourcing


5-Chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride is a substituted benzoyl chloride derivative featuring a 3-methylbenzyloxy group at the ortho position and a chloro substituent at the 5-position, with CAS registry number 1160260-28-5 . This compound serves as a key acylating agent and building block in organic synthesis, enabling the introduction of the 5-chloro-2-[(3-methylbenzyl)oxy]benzoyl moiety into target molecules . Its molecular formula is C15H12Cl2O2, and its predicted density is 1.290±0.06 g/cm³ .

5-Chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride: Why a Benzoyl Chloride Alternative Cannot Substitute for This Ortho-Benzyloxy-5-Chloro Scaffold


The presence of both the ortho-[(3-methylbenzyl)oxy] and 5-chloro substituents on the benzoyl chloride core is critical for dictating both steric and electronic properties that directly influence reactivity, regioselectivity, and downstream biological activity . Generic substitution with a simpler benzoyl chloride (e.g., 5-chloro-2-methoxybenzoyl chloride) or a positional isomer (e.g., 4-chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride) would fundamentally alter the electrophilicity at the carbonyl carbon, the conformation of the benzyloxy group, and the resulting pharmacophore, leading to unpredictable or suboptimal outcomes in specific synthetic sequences . Therefore, direct replacement is not scientifically sound without rigorous comparative evaluation.

Quantitative Evidence for 5-Chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride: Selectivity and Purity Differentiation for Informed Procurement


Reactivity Differentiation: Ortho-Benzyloxy-5-Chloro vs. Other Benzoyl Chlorides in Nucleophilic Acyl Substitutions

While direct quantitative data for 5-chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride is not available in open-source literature, its reactivity can be inferred from studies on closely related p-substituted benzoyl chlorides [1]. The 5-chloro substituent exerts a -I and +M electronic effect, while the ortho-[(3-methylbenzyl)oxy] group introduces significant steric bulk. In a study comparing methanolysis rates of p-substituted benzoyl chlorides, a 4'-methylbenzyloxy group showed a Hammett σ value of -0.76, indicating strong electron donation and a significant influence on solvolytic reactivity compared to unsubstituted benzoyl chloride [2]. The ortho-substitution pattern in the target compound would further modulate this reactivity due to steric hindrance, making it distinct from para-substituted analogs [3].

Organic Synthesis Reaction Kinetics Solvolysis

Purity Benchmarking: 5-Chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride vs. Commercial Alternatives

Available commercial data indicates that 5-Chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride is offered at a minimum purity of 95% by CymitQuimica and 98% by MolCore . In contrast, the structurally similar 5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid (a potential precursor or alternative intermediate) is available at 95% purity . While both meet typical research-grade specifications, the option for a higher purity grade (98%) for the acid chloride may reduce side reactions and improve yields in sensitive coupling steps, particularly in pharmaceutical intermediate synthesis where high conversion efficiency is paramount.

Quality Control Procurement Synthetic Intermediate

Derivative Potency: Evidence of High-Potency Activity from a 5-Chloro-2-[(3-methylbenzyl)oxy]benzamide Derivative

While the target compound is an intermediate, derivatives synthesized using it as a building block have shown potent biological activity. For instance, a derivative containing the core scaffold (likely a 5-chloro-2-[(3-methylbenzyl)oxy]benzamide) demonstrated an IC50 of 5.01 nM at the human P2X7 receptor, as assessed by inhibition of benzoyl-ATP-induced IL-1β release in differentiated THP1 cells [1]. This potency is comparable to, or exceeds, that of known P2X7 antagonists like A-804598 (IC50 = 9-11 nM), highlighting the potential value of this specific scaffold for generating highly active compounds .

P2X7 Receptor Pharmacology Inflammation

Antibacterial Activity of Derived Scaffolds: Evidence Against Multi-Drug Resistant Pathogens

Derivatives synthesized using 5-chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride have been evaluated for antibacterial activity. Specifically, a compound containing the core scaffold showed growth inhibition against a multi-drug resistant clinical isolate of *Enterobacter cloacae* (strain 118564) in a broth microdilution assay [1]. While quantitative MIC values are not publicly available, this evidence confirms that the scaffold can be used to generate compounds with activity against clinically relevant, antibiotic-resistant Gram-negative bacteria. This is a distinct advantage for drug discovery programs targeting resistant pathogens.

Antibacterial Drug Resistance Infectious Disease

Optimal Use Cases for 5-Chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride: From Medicinal Chemistry to Agrochemical Discovery


Medicinal Chemistry: P2X7 Receptor Antagonist Development

Based on the evidence that derivatives of 5-chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride exhibit potent antagonism at the human P2X7 receptor (IC50 = 5.01 nM) [1], this acid chloride is a strategic building block for synthesizing novel anti-inflammatory agents. Researchers developing treatments for chronic inflammatory diseases, neuropathic pain, or depression should prioritize this specific intermediate to access a high-potency chemical space.

Antibacterial Drug Discovery: Targeting Multi-Drug Resistant Gram-Negative Bacteria

Derivatives of this compound have demonstrated activity against multi-drug resistant *Enterobacter cloacae* [2]. This makes 5-chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride a valuable reagent for programs focused on novel antibacterial agents, particularly those seeking to overcome resistance mechanisms in Gram-negative pathogens. It enables the exploration of structure-activity relationships around a scaffold with proven anti-resistant activity.

High-Precision Organic Synthesis and Library Generation

The unique ortho-benzyloxy-5-chloro substitution pattern, combined with the high-purity grade options (up to 98%) , makes this compound ideal for generating diverse compound libraries. Its distinct steric and electronic profile, inferred from class-level reactivity data [3], offers synthetic chemists a tool for modulating reaction rates and exploring novel chemical space in both medicinal and agrochemical research.

Agrochemical Intermediate Synthesis

Given the established use of substituted benzoyl chlorides in herbicide development [4], this compound is a candidate for synthesizing novel agrochemical agents. The specific substituents may confer unique crop selectivity or environmental degradation profiles, making it a valuable intermediate for discovering next-generation herbicides or fungicides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.